Bis(isopropylcyclopentadienyl)titanium dichloride
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Overview
Description
Bis(isopropylcyclopentadienyl)titanium dichloride is a catalyst for the radical cyclization of epoxides and a reagent for the conversion of enynes to bicyclic cyclopentenones . It is also used in organometallic and organic synthesis .
Synthesis Analysis
The synthesis of this compound involves a series of steps. In a four-neck flask, under water-bath cooling conditions, 280 milliliters of glycol dimethyl ethers, 143g titanium tetrachloride, 108g diethylamine, and 116g cyclopentadiene are added successively. The mixture is heated up to 60°C and incubated for 6 hours. The resulting reddish-brown suspensoid is then cooled and filtered. The filter cake is washed with alcohol. The crude product is purified using chloroform and toluene as mixed solvents .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula [ (C 3 H 7 )C 5 H 4] 2 TiCl 2 . The SMILES string representation isCl [Ti]Cl.CC (C) [C]1 [CH] [CH] [CH] [CH]1.CC (C) [C]2 [CH] [CH] [CH] [CH]2
. Chemical Reactions Analysis
This compound is used as a catalyst for the radical cyclization of epoxides and as a reagent for the conversion of enynes to bicyclic cyclopentenones . It also shows electrochemical behavior in the absence and presence of amide or alkyne derivatives .Physical and Chemical Properties Analysis
This compound appears as red crystals . It has a melting point of 171-173°C . The compound’s molecular weight is 333.12 .Scientific Research Applications
Photochemical Production of Ti-based Nanoparticles : It serves as a high-performance additive under UV light activation for radical photopolymerization reactions and in situ photoinduced formation of Ti-based nanoparticles. This process is unique in its combination of photopolymerization and nanoparticle formation, demonstrating the compound's potential in materials science and nanotechnology (Versace, Fouassier, & Lalevée, 2014).
Aqueous Emulsion Polymerization : It's used as an initiator for the homopolymerization of 1,3-butadiene and isoprene, and for the copolymerization of these monomers with styrene. The resulting homo- and copolymers show significant potential in polymer chemistry (Pragliola, Acierno, & Longo, 2013).
Catalysis in Enantioselective Pinacol Coupling : It is used in catalysts for enantioselective pinacol coupling reactions, an important process in organic synthesis, particularly in the creation of chiral compounds (Halterman et al., 2000).
Isoselective Polymerization of Propylene : As a catalyst for living, isoselective propylene polymerization, it has been used to create block copolymers with varying block lengths, demonstrating its utility in the field of polymer science and engineering (Edson, Wang, Kramer, & Coates, 2008).
Synthesis of Racemic Isomers : It plays a role in the stereoselective preparation of racemic isomers, which is a crucial process in the field of chiral chemistry (Collins, Hong, Ramachandran, Taylor, 1991).
X-ray Crystal Structures : The compound's crystal structures have been determined by X-ray diffraction, contributing to our understanding of its molecular geometry and potential applications in crystallography (Huang, Qian, Tang, & Chen, 1988).
Catalysis in Anti-Markovnikov Hydroamination : It has been identified as a highly active and regioselective precatalyst for anti-Markovnikov hydroamination, showing its significance in organic synthesis (Zhang & Schafer, 2003).
Ethylene Polymerization Catalysts : Its derivatives have been used as catalysts for ethylene polymerization, displaying high activities in this domain (Matsui et al., 1999).
Stereoregulation in Cationic Polymerization : It has been employed as a Lewis acid catalyst for isotactic-specific cationic polymerization, indicating its utility in the creation of isotactic polymers (Ouchi, Kamigaito, & Sawamoto, 1999).
Safety and Hazards
Bis(isopropylcyclopentadienyl)titanium dichloride is classified as a warning hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers Unfortunately, the search did not retrieve specific papers related to this compound .
Mechanism of Action
Target of Action
Bis(isopropylcyclopentadienyl)titanium dichloride is an organometallic compound Organometallic compounds are generally known to interact with various biological targets, including enzymes and other proteins, due to their unique structural and electronic properties .
Mode of Action
Organometallic compounds often act as catalysts in chemical reactions . They can facilitate reactions by providing an alternative reaction pathway with a lower activation energy .
Biochemical Pathways
Organometallic compounds can influence a wide range of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 171-173 °c . These properties may influence its bioavailability.
Result of Action
As an organometallic compound, it may have diverse effects depending on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s physical state and reactivity . Additionally, the compound’s interaction with other substances in its environment can influence its stability and activity .
Properties
InChI |
InChI=1S/2C8H11.2ClH.Ti/c2*1-7(2)8-5-3-4-6-8;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTIYOSDNUJYPV-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2Ti |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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